Rhenium(IV) oxide
Description
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Structure
2D Structure
Properties
IUPAC Name |
dioxorhenium | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2O.Re | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBOMIKEWRRKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Re]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ReO2, O2Re | |
| Record name | Rhenium(IV) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Rhenium(IV)_oxide | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID5065192 | |
| Record name | Rhenium oxide (ReO2) | |
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Molecular Weight |
218.206 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black odorless powder; [MSDSonline] | |
| Record name | Rhenium(IV) oxide | |
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CAS No. |
12036-09-8 | |
| Record name | Rhenium oxide (ReO2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-09-8 | |
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| Record name | Rhenium oxide (ReO2) | |
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| Record name | Rhenium oxide (ReO2) | |
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| Record name | Rhenium oxide (ReO2) | |
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| Record name | Rhenium dioxide | |
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Crystallography and Structural Characterization of Rhenium Iv Oxide Polymorphs
Rutile-Type Rhenium(IV) Oxide (ReO2)
This compound can crystallize in structures related to the rutile-type, which is a common structural motif for metal dioxides. These structures are characterized by octahedrally coordinated rhenium atoms.
Tetragonal Polymorph (Space Group P4₂/mnm)
A notable polymorph of ReO₂ crystallizes in a rutile-type tetragonal structure with the space group P4₂/mnm. researchgate.netxps-issc.ruresearchgate.net This phase has been successfully synthesized via solid-state reactions. researchgate.netresearchgate.net X-ray and neutron powder diffraction studies have been instrumental in characterizing its structure. researchgate.netresearchgate.net The lattice parameters for this tetragonal modification have been reported as a = 4.79825(5) Å and c = 2.80770(4) Å. researchgate.netxps-issc.ruresearchgate.net In this structure, the ReO₆ octahedra share corners and edges. materialsproject.org Specifically, there are two shorter Re-O bond lengths at approximately 1.97 Å and four longer ones at about 2.04 Å. materialsproject.org The distance between adjacent rhenium atoms along the c-axis is 2.8091(1) Å. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P4₂/mnm | researchgate.netxps-issc.ruresearchgate.net |
| Lattice Constant (a) | 4.79825(5) Å | researchgate.netxps-issc.ruresearchgate.net |
| Lattice Constant (c) | 2.80770(4) Å | researchgate.netxps-issc.ruresearchgate.net |
| Volume | 64.64 ų | xps-issc.ru |
| c/a ratio | 0.5852 | xps-issc.ru |
Monoclinic and Orthorhombic Polymorphs (e.g., α-ReO₂: P2₁/c, β-ReO₂: Pbcn)
Besides the tetragonal phase, this compound is known to exist in other polymorphic forms, including monoclinic and orthorhombic structures.
α-ReO₂: This polymorph adopts a monoclinic structure with the space group P2₁/c. escholarship.orgresearchgate.netresearchgate.netscispace.com It is considered a distorted rutile structure and is isostructural with MoO₂. escholarship.orgscispace.com This phase is commonly observed in bulk ReO₂. arxiv.org
β-ReO₂: This is an orthorhombic phase with the space group Pbcn. escholarship.orgresearchgate.netresearchgate.netwikipedia.org This structure is also a modification of the rutile type.
The existence of these different polymorphs highlights the structural diversity of ReO₂. researchgate.netresearchgate.net The transformation between these phases can be influenced by factors such as temperature and pressure. For instance, the orthorhombic phase has been observed to form at higher temperatures (e.g., 600 °C) from the decomposition of ammonium (B1175870) perrhenate (B82622). xps-issc.ru
| Polymorph | Crystal System | Space Group | Reference |
|---|---|---|---|
| α-ReO₂ | Monoclinic | P2₁/c | escholarship.orgresearchgate.netresearchgate.netscispace.com |
| β-ReO₂ | Orthorhombic | Pbcn | escholarship.orgresearchgate.netresearchgate.netwikipedia.org |
Lattice Strain Effects on Structural Transitions in Thin Films
In thin films of ReO₂, the substrate-induced lattice strain can play a crucial role in determining the stable polymorph. For instance, epitaxial thin films of ReO₂ grown on rutile TiO₂ (001) substrates have demonstrated a structural phase transition that is dependent on the film's thickness. researchgate.netaip.org
Specifically, a transition from the monoclinic phase to the tetragonal rutile phase has been observed as the film thickness decreases. arxiv.orgresearchgate.netaip.org This transformation is driven by the compressive lattice strain exerted by the substrate. arxiv.orgresearchgate.netaip.org This phenomenon indicates that compressive strain can stabilize the tetragonal structure relative to the more common monoclinic phase below a certain critical pressure. arxiv.org This strain-induced structural transition also has implications for the material's electronic and magnetic properties, with studies suggesting a transition from an antiferromagnetic to an altermagnetic phase under compressive strain. arxiv.orgresearchgate.net
Structural Analysis of Hydrogenated Rhenium Oxide Phases (HₓReO₃)
Hydrogen can be intercalated into the crystal lattice of rhenium trioxide (ReO₃) to form hydrogenated rhenium oxide phases, often referred to as hydrogen rhenium bronze (HₓReO₃). This process leads to the formation of new structures with distinct crystallographic characteristics.
Distorted Perovskite Structures
The parent compound, ReO₃, possesses a simple cubic perovskite-like structure. dntb.gov.ua Upon hydrogen intercalation, this cubic structure can become distorted. The resulting HₓReO₃ phases often exhibit distorted perovskite structures. dntb.gov.uaresearchgate.net The flexibility of the perovskite structure allows for various types of distortions, including the tilting of the ReO₆ octahedra, which can lead to a reduction in symmetry from cubic to tetragonal or orthorhombic. ijesi.orgwikipedia.org These structural distortions are influenced by the amount of hydrogen incorporated into the lattice.
Orthorhombic Structures (e.g., Pmmm)
A specific example of a hydrogenated rhenium oxide phase is HₓReO₃ (with x ≈ 0.57), which has been found to be orthorhombic with the space group Pmmm. researchgate.net This polycrystalline phase was identified in ReO₃ that had been exposed to air for an extended period. researchgate.net The lattice parameters for this orthorhombic structure were determined to be a₀ = 5.894 ± 0.003 Å, b₀ = 13.008 ± 0.002 Å, and c₀ = 5.889 ± 0.005 Å. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Space Group | Pmmm | researchgate.net |
| Lattice Constant (a₀) | 5.894 ± 0.003 Å | researchgate.net |
| Lattice Constant (b₀) | 13.008 ± 0.002 Å | researchgate.net |
| Lattice Constant (c₀) | 5.889 ± 0.005 Å | researchgate.net |
| Cell Angles (α, β, γ) | 90° | researchgate.net |
| Volume | 451.52 ų | researchgate.net |
Advanced Diffraction Techniques for Structural Elucidation
Diffraction techniques are paramount in determining the crystal structure of materials. By analyzing the way X-rays or neutrons are scattered by the atoms in a crystal, detailed information about the atomic arrangement, bond lengths, and bond angles can be obtained.
X-ray Diffraction (XRD) for Bulk and Thin Film Crystallinity
X-ray diffraction (XRD) is a fundamental technique for characterizing the crystalline nature of materials. For bulk this compound, XRD patterns are used to identify the specific polymorph present. For instance, the monoclinic α-ReO2 and the orthorhombic β-ReO2 phases can be distinguished by their unique diffraction patterns. scielo.brsbfisica.org.br The monoclinic variant, which is metastable, can be identified by its characteristic peaks and has been analyzed using the Rietveld method to refine its structure, confirming it belongs to the space group P2₁/c. scielo.brsbfisica.org.br
The application of XRD extends to the analysis of this compound thin films. The structure of these films can differ from their bulk counterparts and is highly dependent on the deposition conditions. researchgate.net For mixed Tantalum-Rhenium oxide thin films, XRD studies have shown that at low Rhenium content, the structure is similar to pure tantalum oxide films, but as the rhenium concentration increases, the films, while mostly amorphous, show signs of partial crystallization. researchgate.net In the case of pure rhenium oxide thin films, their structure is often different from the bulk material and can be influenced by post-deposition annealing. researchgate.netarxiv.org For instance, XRD measurements have been used to identify the crystalline ReO₃ phase in annealed thin films. researchgate.netnih.gov
Interactive Data Table: XRD Data for Rhenium Oxide Polymorphs
| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
|---|---|---|---|---|
| α-ReO₂ | Monoclinic | P2₁/c | a = 5.615(3), b = 4.782(2), c = 5.574(2), β = 120.13(1)° | scielo.brsbfisica.org.br |
| β-ReO₂ | Orthorhombic | Pbcn | a = 4.809, b = 5.643, c = 4.601 | wikipedia.orgchemicalbook.com |
| Rutile-like ReO₂ | Tetragonal | P4₂/mnm | a = 4.79825(5), c = 2.80770(4) | researchgate.net |
Neutron Powder Diffraction for Atomic Position Refinement
While XRD is sensitive to the electron clouds of atoms, neutron powder diffraction interacts with the atomic nuclei, making it particularly effective for accurately locating light atoms, such as oxygen, in the presence of heavy atoms like rhenium. This technique has been instrumental in refining the atomic positions within the crystal structures of this compound polymorphs.
For a rutile-like ReO₂ synthesized via a solid-state route, neutron powder diffraction was used in conjunction with XRD to confirm its tetragonal structure (space group P4₂/mnm) and refine the atomic positions. researchgate.net The data revealed that the Re⁴⁺ ion is bonded to six oxygen atoms, forming ReO₆ octahedra. materialsproject.org In another study, Rietveld refinement of neutron diffraction data for monoclinic ReO₂ provided precise atomic coordinates, allowing for the calculation of Re-Re bond distances which alternate along the chains within the structure. sbfisica.org.briaea.org This detailed structural information is crucial for understanding the electronic and magnetic properties of the material. researchgate.net
Vibrational Spectroscopy for Phase Identification and Bonding Environments
Vibrational spectroscopy techniques, such as Raman and Fourier-Transform Infrared (FTIR) spectroscopy, probe the vibrational modes of molecules and crystal lattices. These techniques are highly sensitive to the local bonding environment and symmetry, making them powerful tools for distinguishing between polymorphs and characterizing chemical bonds.
Micro-Raman Spectroscopy for Polymorph Discrimination
Micro-Raman spectroscopy is a non-destructive technique that provides a "fingerprint" of a material's vibrational modes, allowing for the identification of different crystalline phases. mdpi.com The discrimination between polymorphs is often achieved by analyzing the low-wavenumber region of the Raman spectrum, which contains information about the crystal lattice vibrations (phonons). nih.govnih.gov Different polymorphs, having distinct crystal structures, will exhibit unique lattice phonon modes. nih.gov
In the context of rhenium oxides, micro-Raman spectroscopy has been used to characterize thin films. researchgate.netiaea.org For instance, studies on rhenium oxide films have shown that the Raman spectra can vary significantly depending on the deposition temperature and substrate, revealing the presence of different phases such as distorted perovskite-like structures and tetrahedral perrhenate ions. researchgate.netiaea.org The technique is also sensitive enough to detect surface species, as demonstrated by the sharp peaks observed in the Raman spectra of finely ground ReO₂ powders, which are attributed to tetrahedral surface species. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy for Molecular Vibrations
Fourier-Transform Infrared (FTIR) spectroscopy complements Raman spectroscopy by probing molecular vibrations that involve a change in the dipole moment. It is particularly useful for identifying functional groups and understanding the nature of chemical bonds within a material. lehigh.edu
For supported rhenium oxide catalysts, FTIR spectroscopy has been employed to study the structure of the surface species. lehigh.edulehigh.edu The spectra can reveal the presence of terminal Re=O bonds and bridging Re-O-support bonds, providing insights into how the rhenium oxide interacts with the support material. lehigh.edu The positions and intensities of the vibrational bands can also be influenced by the presence of additives, which can interact with the surface rhenium oxide species and alter their structure. lehigh.edu Studies on organometallic rhenium compounds have also utilized FTIR to characterize the vibrational modes of the ReO₂ core. researchgate.netresearchgate.netrsc.org
Interactive Data Table: Vibrational Frequencies for Rhenium Oxide Species
| Species | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|---|
| Surface Re₂O on Al₂O₃ | FTIR | ~1990 | Symmetric Re=O stretch (overtone) | lehigh.edu |
| Surface Re₂O on Al₂O₃ | FTIR | ~1954 | Asymmetric Re=O stretch (overtone) | lehigh.edu |
| Surface Re₂O on Al₂O₃ | Raman | ~1000 | Symmetric Re=O stretch | lehigh.edu |
| Surface Re₂O on Al₂O₃ | Raman | ~973 | Asymmetric Re=O stretch | lehigh.edu |
| ReO₂ in ReO₂(OTeF₅)₃ | Raman | - | Characterized | colab.wsacs.org |
Microscopic and Spectroscopic Imaging of this compound Morphologies
Microscopy techniques provide direct visualization of the morphology and microstructure of materials. When combined with spectroscopic methods, they offer a powerful approach to correlate the physical form of this compound with its chemical and structural properties.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to image the morphology of this compound at the micro- and nanoscale. For example, SEM and TEM have been used to characterize the spherical shape and size distribution of ReO₂ nanoparticles produced by laser ablation. researchgate.net In studies of supported catalysts, these techniques can reveal the distribution and morphology of the rhenium oxide particles on the support material. tum.de
Combining microscopy with spectroscopic techniques like Energy-Dispersive X-ray Spectroscopy (EDS) allows for elemental analysis of specific features observed in the microscopic images. For instance, in the study of Re/ReO₃ nanoparticles, EDS confirmed the presence of rhenium. researchgate.net Identical Location Scanning Transmission Electron Microscopy (IL-STEM) has been employed to track the morphological and chemical changes of rhenium-containing nanocatalysts during electrochemical reactions, demonstrating the stability of their nanoflower structure. acs.org Optical microscopy has also been used to observe the formation of different crystalline habits in evaporated rhenium oxide films. researchgate.net
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a critical tool for examining the surface topography of this compound materials. SEM analyses of rhenium oxide thin films reveal detailed information about their surface morphology, which is highly dependent on the synthesis conditions. arxiv.org
For instance, films deposited at room temperature can exhibit a defect-rich surface with large open cavities, some several hundred nanometers in size. arxiv.org As deposition temperatures are increased, the surface becomes significantly smoother and denser, with a fine-grained structure and a reduction in voids. arxiv.org SEM imaging has also been employed to observe the nucleation and growth of oxo-rhenium crystallites on the surface of rhenium filaments exposed to the atmosphere. nih.gov The morphology and composition of Re metal powder derived from the decomposition of ammonium hexahalorhenates have been analyzed using SEM, showing surfaces decorated with nano-sized pores resulting from the evolution of volatile species. osti.gov In studies of composite coatings, SEM analysis has been used to evaluate surface morphology, such as the delamination and adhesion of rhenium-carbon coatings on substrates. mdpi.com
Transmission Electron Microscopy (TEM) for Nanostructure and Crystal Defects
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the investigation of the internal structure, crystallinity, and defects at the nanoscale. TEM has been instrumental in elucidating the structure of various rhenium oxides. researchgate.net
Studies on rhenium oxide nanoparticles produced by methods like femtosecond pulsed laser ablation have utilized TEM to characterize their size and shape. nih.govresearchgate.net These analyses have shown that the nanoparticles are typically spherical, with sizes ranging from approximately 20 to 60 nanometers. nih.govresearchgate.net High-Resolution TEM (HR-TEM) goes a step further to investigate the crystal structure of these nanoparticles. nih.gov
TEM is also a powerful technique for identifying crystal defects. For example, in studies of dilute rhenium-doped molybdenum disulfide (MoS₂), TEM analysis based on Z-contrast STEM images has been used to quantify the density of sulfur-site defects. nsf.gov While not directly on ReO₂, this demonstrates the capability of TEM techniques to reveal point defects, which is equally applicable to the study of this compound to understand how defects might influence its properties. The granulometric properties of rhenium-based nanostructures have been estimated using TEM, which, supported by energy-dispersive X-ray spectroscopy (EDX) and selected area electron diffraction (SAED), provides comprehensive information on the nanomaterial's composition and crystalline nature. rsc.org
Scanning Transmission Electron Microscopy (STEM) for Atomic-Scale Analysis
Scanning Transmission Electron Microscopy (STEM) provides atomic-level resolution, making it an invaluable tool for the detailed structural analysis of materials like this compound. By focusing an electron beam to a fine spot and scanning it across the sample, STEM can generate atomic-resolution images and perform localized elemental and electronic structure analysis. pnnl.gov
In the context of rhenium-containing materials, high-angle annular dark-field (HAADF) STEM imaging has been used to identify the location of single rhenium atoms and small clusters. For example, in studies of rhenium sorbed onto nanomagnetite, STEM-HAADF combined with electron energy-loss spectroscopy (EELS) was used to reveal the fate of rhenium at the atomic scale. researchgate.netnih.gov This approach allows for the direct visualization of individual heavy atoms like rhenium against a lighter element matrix. nih.gov
STEM has also been employed to capture intermediate stages in the chemical vapor deposition (CVD) growth of 2D rhenium diselenide (ReSe₂), revealing the role of Re₆Se₈ clusters. polyu.edu.hk Atomic-scale STEM characterization can uncover the intricate details of interfacial structures, defects, and the arrangement of atoms at grain boundaries. polyu.edu.hkmdpi.com For this compound, this technique could be used to directly image the Re and O atomic columns, characterize the structure of different polymorphs at the atomic level, and investigate the precise nature of crystal defects such as vacancies and dislocations.
Electronic Structure and Bonding Properties of Rhenium Iv Oxide Systems
Computational Investigations of Electronic Band Structure
First-principles calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in unraveling the electronic properties of Rhenium(IV) oxide. These computational methods provide a theoretical framework for understanding the material's band structure, density of states, and the nature of its chemical bonds.
Density Functional Theory (DFT) Calculations (LDA, LDA+U, PBEsol approximations)
DFT calculations have been widely employed to study ReO₂. The Local Density Approximation (LDA) and its extension, LDA+U, which accounts for strong on-site Coulomb interactions, have been particularly useful. researchgate.netresearchgate.net While initial LDA calculations sometimes fail to predict the correct ground state, the LDA+U approach has been more successful, especially in describing systems with strong electron-electron correlations. researchgate.net The value of the Coulomb parameter U is varied in these calculations to best match experimental observations. researchgate.net For instance, LDA+U calculations have been used to investigate the magnetic ordering in rutile-like ReO₂. researchgate.netresearchgate.net
The Perdew-Burke-Ernzerhof functional designed for solids (PBEsol) is another approximation used in DFT calculations for oxides. acs.orgosti.gov The PBEsol+U method has been shown to provide a good description of the crystal structure and energetics of some oxides. acs.org The choice of the exchange-correlation functional and the inclusion of the Hubbard U term are critical for accurately modeling the electronic structure of strongly correlated materials like ReO₂. wvu.edu
Projected Augmented Wave (PAW) Method Applications
The Projector Augmented Wave (PAW) method is a widely used technique in DFT calculations for its accuracy and efficiency. mdpi.commdpi.commre.org.cn It has been successfully applied to investigate the electronic properties of rutile-like ReO₂. researchgate.net The PAW method is implemented in various simulation packages like VASP (Vienna Ab initio Simulation Package) and is used to describe the interactions between electrons and atomic nuclei. mdpi.commdpi.comacs.org This method is crucial for performing accurate simulations of the structural and electronic properties of materials under various conditions. mre.org.cn
Analysis of Density of States (DOS) and Partial Density of States (PDOS)
The analysis of the Density of States (DOS) and Partial Density of States (PDOS) provides deep insights into the electronic structure of ReO₂. The DOS describes the number of available electronic states at each energy level, while the PDOS breaks this down by atomic orbital contributions.
In ReO₂, the states around the Fermi level are primarily composed of Re 5d orbitals, indicating a metallic character. nih.gov Specifically, in the β-ReO₂ phase, the low-energy states are dominated by the Re-t₂g orbitals. nih.gov Calculations show that the valence band is mainly constituted of O 2p orbitals, while the conduction band has a significant Re 5d character. aip.org The PDOS reveals strong hybridization between the Re 5d and O 2p states. researchgate.net
Table 1: Calculated Density of States Features for Rutile-like ReO₂ (LDA+U)
| Feature | Energy Range (eV) | Dominant Orbital Character |
| Lower Valence Band | -10.2 to -3.3 | O 2p |
| Upper Valence & Conduction Band | -3.0 to 2.4 | Re 5d with significant O 2p admixture |
Data sourced from LDA+U calculations with U=2.5 eV. The Fermi level (E_F) is set to 0 eV. researchgate.net
Characterization of Re 5d–O 2p Orbital Hybridization and Covalent Interactions
The chemical bonding in ReO₂ is characterized by strong hybridization between the Rhenium 5d and Oxygen 2p orbitals, leading to significant covalent interactions. researchgate.net This p-d hybridization is a key factor in determining the electronic and structural properties of the material. researchgate.netaip.org
The PDOS analysis clearly shows a large admixture of O 2p states in the Re 5d bands and vice versa, confirming the strong covalent bonding between Re and O atoms. researchgate.net This hybridization is not limited to the valence band; it also influences the conduction band, where the interaction is of an anti-bonding character. aip.org The degree of this hybridization can be influenced by structural distortions, which can split the Re 5d t₂g orbitals. aip.org
Theoretical Modeling of Antiferromagnetic Ordering
Theoretical models have been employed to understand the magnetic properties of ReO₂. LDA+U calculations have successfully predicted an antiferromagnetic (AFM) ground state for rutile-like ReO₂. researchgate.netresearchgate.net These calculations suggest that the AFM ordering is energetically more favorable than ferromagnetic (FM) or non-magnetic (NM) states. researchgate.net
The calculated magnetic moment for the AFM state is approximately 1.0 µB per Re atom. researchgate.netresearchgate.net More recent studies combining spin group symmetry analysis and ab initio calculations have further explored the magnetic phases of ReO₂, suggesting a transition from an antiferromagnetic to an altermagnetic state under compressive strain. researchgate.net This transition is accompanied by a metal-insulator transition, highlighting the strong coupling between magnetism, electronic structure, and lattice strain in this material. researchgate.net
Spectroscopic Probing of Electronic States
Spectroscopic techniques provide experimental verification and further insight into the electronic states of ReO₂. Techniques like photoelectron spectroscopy and X-ray absorption spectroscopy directly probe the occupied and unoccupied electronic states.
Photoelectron spectroscopy (PES) has been used to measure the electron affinity and vertical detachment energies of ReO₂. researchgate.net Hard X-ray photoelectron spectroscopy (HAXPES) has been employed to probe the valence band of ReO₂ thin films. aip.org The HAXPES spectra of both monoclinic and tetragonal phases of ReO₂ show two distinct peaks near the Fermi level, which are assigned to bands dominated by Re 5d t₂g orbitals that are split due to hybridization with O 2p orbitals. aip.org
X-ray Absorption Near Edge Structure (XANES) spectroscopy at the Re L-edges is sensitive to the local geometry and electronic configuration of the rhenium atoms. researchgate.net For ReO₂, the Re L₃-edge spectrum shows a less structured white line compared to other rhenium oxides, which can be interpreted as a high degree of delocalization of the 5d orbitals. researchgate.net These spectroscopic methods are crucial for validating and refining the theoretical models of the electronic structure of this compound. frontiersin.orgimperial.ac.uk
X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the chemical composition and oxidation states of elements within a material. In the study of rhenium oxides, XPS is crucial for distinguishing between the various oxidation states, such as Re(IV), Re(VI), and Re(VII). arxiv.org
The analysis relies on measuring the binding energies of core-level electrons, typically the Re 4f electrons. The binding energy of a core electron is sensitive to the chemical environment and oxidation state of the atom. An increase in the oxidation state leads to a shift to higher binding energy due to the increased electrostatic pull on the remaining electrons.
For instance, XPS analysis of mixed-valent rhenium oxide thin films has shown distinct peaks corresponding to different oxide species. dtic.mil Studies have identified characteristic binding energies for metallic rhenium (Re 4f₇/₂ at ~40.6 eV) and its native oxide (~41.7 eV). thermofisher.com Rhenium compounds like oxides exhibit symmetric Re 4f peaks. thermofisher.com In-situ XPS studies on the oxidation of rhenium metal have successfully characterized intermediate oxidation states, including Re⁴⁺, at the interface between rhenium heptoxide (Re₂O₇) films and the bulk metal. mpg.de The Re⁴⁺ species are often attributed to defects at the oxide interface. mpg.de
The ability to deconvolve the Re 4f spectrum allows researchers to quantify the relative abundance of ReO₂, ReO₃, and Re₂O₇ in a sample, providing insights into its chemical and structural stability. dtic.milresearchgate.net
X-ray Absorption Near-Edge Spectroscopy (XANES) for Local Electronic Structure
X-ray Absorption Near-Edge Spectroscopy (XANES) provides detailed information about the local electronic structure, coordination geometry, and oxidation state of the absorbing atom. vulcanchem.comxrayabsorption.org For rhenium oxides, XANES studies at the Re L-edges (L₁ and L₃) are particularly informative.
The Re L₃-edge XANES spectrum is characterized by a prominent "white line," which corresponds to electronic transitions from the 2p₃/₂ core level to unoccupied 5d states. The intensity and position of this white line are highly sensitive to the oxidation state of the rhenium atom. As the oxidation state increases, the white line shifts to higher energies.
A comparative study of various rhenium oxide compounds, including ReO₂, demonstrated the sensitivity of both the L₁ and L₃ edges to structure and oxidation state. researchgate.net ReO₂ exhibits an orthorhombic, distorted rutile structure where the Re atom is octahedrally coordinated by six oxygen atoms. researchgate.net The XANES spectra of compounds like ReO₂, where the atom is in a center of symmetry, show only a smooth shoulder in the pre-edge region, in contrast to the important pre-edge features seen in materials where the absorbing atom is out of a center of symmetry (e.g., in the ReO₄⁻ anion). researchgate.net This makes XANES a valuable tool for confirming the local coordination environment of the rhenium atom in this compound.
Photoelectron Spectroscopy (PES) for Electron Affinities of Rhenium Oxide Clusters
Photoelectron Spectroscopy (PES) performed on gas-phase cluster anions is a direct method for determining electron affinities (EAs) and vertical detachment energies (VDEs). researchgate.net These studies provide fundamental insights into the electronic structure and stability of isolated rhenium oxide molecules.
PES experiments on mono-rhenium oxide cluster anions (ReOₙ⁻) have yielded precise EA and VDE values. The photoelectron spectra are typically recorded using a laser vaporization cluster source combined with a time-of-flight spectrometer. researchgate.net
For this compound in its molecular form (ReO₂), the following values have been measured:
Electron Affinity (EA): 2.5 ± 0.1 eV researchgate.net
Vertical Detachment Energy (VDE): 2.7 ± 0.1 eV researchgate.net
In comparison, the related ReO₃ cluster exhibits a significantly higher electron affinity of 3.6 ± 0.1 eV. researchgate.net The electron affinity of the ReO₄ neutral cluster is exceptionally high at 5.58 ± 0.03 eV, indicating it is a very strong oxidizing agent. wpmucdn.com These data are crucial for benchmarking theoretical calculations and understanding the size-dependent evolution of electronic properties in rhenium oxide systems. researchgate.net
| Cluster | Electron Affinity (EA) [eV] | Vertical Detachment Energy (VDE) [eV] | Reference |
|---|---|---|---|
| ReO₂ | 2.5 ± 0.1 | 2.7 ± 0.1 | researchgate.net |
| ReO₃ | 3.6 ± 0.1 | 3.7 ± 0.1 | researchgate.net |
| ReO₄ | 5.58 ± 0.03 | 5.83 | wpmucdn.com |
Valence Band Photoemission Spectroscopy for Electronic Structure Variations
Valence band photoemission spectroscopy probes the density of occupied electronic states near the Fermi level, providing direct insight into the electronic structure that governs the material's conductivity and chemical reactivity.
In rhenium oxides, the valence band is primarily composed of O 2p orbitals, while the conduction band has significant Re 5d character. The energy gap between these bands is a key parameter. For the gas-phase ReO₃ cluster, PES studies revealed an energy separation of 2.48 eV between the metal-based (Re 5d) and oxygen-based (O 2p) orbitals, which is comparable to the interband threshold of ~2 eV observed in bulk crystalline ReO₃. wpmucdn.com
While specific valence band spectra for pure, single-crystal ReO₂ are less commonly reported in isolation, studies on related systems provide context. For example, the valence band structure of RuO₂, which is isostructural with ReO₂, has been studied and compared with band structure calculations. researchgate.net For rhenium itself, angle-resolved photoemission spectroscopy (ARPES) has been used to map the band dispersion of its surface electronic states. researchgate.net Such techniques, when applied to ReO₂, can elucidate the variations in electronic structure as a function of surface properties and stoichiometry, offering a molecular-level understanding of its catalytic and electronic behavior.
Theoretical Studies on Rhenium Oxide Clusters (e.g., ReOₙ, Re₃Oₙ)
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are essential for interpreting experimental data and providing a deeper understanding of the structural and electronic properties of rhenium oxide clusters. nih.govscience.gov
Molecular Orbital (MO) Analyses
Molecular orbital (MO) analysis is employed to understand chemical bonding, structural evolution, and reactivity. nih.govacs.org For tri-rhenium oxide clusters (Re₃Oₙ⁻/⁰, where n=1-6), DFT calculations have been used to investigate their geometric and electronic structures. nih.govscience.gov
These studies reveal how oxygen atoms sequentially bond to a Re₃ triangle. For the anions, the first two oxygen atoms prefer a corner position, while Re₃O₃⁻ adopts a C₂ᵥ symmetry with both bridging and terminal oxygen atoms. nih.gov The subsequent oxygen atoms (n=4-6) add sequentially to this Re₃O₃⁻ motif. nih.gov
MO analysis of mono-rhenium oxide clusters like ReO₃ and ReO₄ shows that the Re 5d electrons are largely localized on the rhenium center, creating chemically active sites. wpmucdn.com In ReO₃, the highest occupied molecular orbital (HOMO) is a metal-based d₂² lone pair, which is well-separated from the lower-lying O 2p-type orbitals. wpmucdn.com This separation is analogous to the energy gap between the conduction and valence bands in the bulk material. wpmucdn.com This detailed understanding of the frontier orbitals is critical for explaining the catalytic activity of these oxide species.
Prediction of Vertical Detachment Energies (VDEs)
A key application of theoretical chemistry is the prediction of vertical detachment energies (VDEs), which can be directly compared with experimental results from photoelectron spectroscopy. rsc.orgacs.org VDEs are calculated as the energy difference between the anion at its equilibrium geometry and the neutral species at the same geometry.
For rhenium oxide clusters, DFT calculations using hybrid functionals like B3LYP are commonly performed to find the global minima for both anionic and neutral species. wpmucdn.comnih.gov The generalized Koopmans' theorem is then often applied to simulate the photoelectron spectra and predict the VDEs. wpmucdn.comnih.gov
Theoretical studies on Re₃Oₙ⁻ (n=1-6) have successfully predicted their VDEs and simulated their PES spectra, providing strong support for the calculated ground-state structures. nih.govscience.gov Similarly, for mono-rhenium oxides, calculated VDEs for ReO₃⁻ (3.62 eV) and ReO₄⁻ (5.83 eV) show excellent agreement with the experimental values, validating the theoretical models of their electronic structure. wpmucdn.com
Rhenium Iv Oxide in Energy Storage and Conversion Technologies
Electrochemical Energy Storage Applications
The unique electronic properties of rhenium oxides and sulfides are being harnessed for electrochemical energy storage devices, which are essential for applications from portable electronics to grid-scale power management.
Supercapacitors, also known as ultracapacitors, store energy via electrostatic charge separation at the electrode-electrolyte interface or through fast, reversible surface redox reactions (pseudocapacitance). Rhenium compounds are primarily investigated for pseudocapacitive materials, where their ability to undergo rapid redox reactions can significantly boost charge storage capacity. mdpi.compreprints.org
Combining rhenium species with high-surface-area carbon materials is a key strategy for developing advanced supercapacitor electrodes. These composites leverage the high conductivity and stability of carbon with the pseudocapacitive potential of rhenium oxide.
Research has demonstrated that creating a composite material from a rhenium precursor and active carbon can substantially improve specific capacitance. mdpi.com In one study, a simple wet impregnation method followed by chemical reduction was used to anchor rhenium species onto an active carbon matrix. mdpi.com This process resulted in a near doubling of the specific capacitance, from 37 F/g for the oxidized active carbon to 57 F/g for the rhenium-containing composite, measured at a current density of 0.2 A/g. mdpi.com
Similarly, composites using multi-walled carbon nanotubes (MWCNTs) have shown promise. One approach involved decorating MWCNTs with manganese oxide and then adding rhenium oxide. mdpi.comspbu.ru This addition was found to significantly enhance the electrochemical properties by increasing the proportion of electrochemically active manganese oxide (MnO₂) and improving the material's stability during charge/discharge cycles. mdpi.comspbu.ru Other research on rhenium nanoparticles supported by activated carbon derived from biomass reported a high specific capacitance of 181 F/g at a current density of 1.6 A g⁻¹ in a sulfuric acid electrolyte. researchgate.net
Table 1: Performance of Rhenium Oxide/Carbon Composite Supercapacitor Electrodes
| Composite Material | Preparation Method | Specific Capacitance | Current Density | Key Finding |
| Active Carbon/Rhenium Species | Wet impregnation & chemical reduction | 57 F/g | 0.2 A/g | Doubled the specific capacitance compared to the base carbon material. mdpi.com |
| MWCNT/Manganese Oxide + Rhenium Oxide | Thermal treatment & subsequent addition | Not specified | Not specified | Rhenium oxide addition improved electrochemical properties and stability. mdpi.comspbu.ru |
| Rhenium Nanoparticles on Activated Carbon | Microwave thermal reduction | 181 F/g | 1.6 A/g | Demonstrated high specific capacitance and 90% retention after 2500 cycles. researchgate.net |
Rhenium disulfide (ReS₂), a transition metal dichalcogenide, has attracted significant attention for energy storage due to its unique electronic and mechanical properties. acs.orgfigshare.com Unlike many other layered materials, ReS₂ exhibits weak interlayer coupling, which provides distinct advantages for electrochemical applications. researchgate.net
Studies on ReS₂ nanostructures as supercapacitor electrodes have yielded promising results. In one instance, ReS₂ nanoparticles were grown directly onto screen-printed electrodes using an aqueous electrochemical deposition method at room temperature. acs.orgfigshare.com These electrodes demonstrated a notable specific capacitance of 156 mF cm⁻² at a current density of 1.6 mA cm⁻², highlighting ReS₂ as a viable pseudocapacitive material. acs.orgfigshare.com
Hydrothermally prepared ReS₂ nanostructures have also been extensively tested. researchgate.netrsc.org In a three-electrode configuration, these materials achieved a specific capacitance of approximately 189.28 F/g. researchgate.netrsc.org When assembled into a symmetric supercapacitor device, the cell capacitance reached 35.75 F/g with a Li₂SO₄ electrolyte and was boosted to 51.4 F/g using a TEABF₄ electrolyte. researchgate.netrsc.org To address potential structural degradation during cycling, researchers have also explored creating hybrids, such as a MoS₂-ReS₂/rGO composite, which achieved a very high specific capacitance of 949 F/g. researchgate.net
Table 2: Performance of Rhenium Disulfide (ReS₂) Supercapacitor Electrodes
| Material/Device | Preparation Method | Specific/Cell Capacitance | Electrolyte | Key Finding |
| ReS₂ Nanoparticles on SPE | Electrochemical deposition | 156 mF cm⁻² | Not specified | Demonstrated ReS₂ as a potential high-rate pseudocapacitive material. acs.orgfigshare.com |
| ReS₂ Nanostructures (3-electrode) | Hydrothermal | 189.28 F/g | Li₂SO₄ | Showed ideal capacitive properties in electrode-level testing. researchgate.netrsc.org |
| ReS₂ Symmetric Supercapacitor | Hydrothermal | 35.75 F/g | Li₂SO₄ | Demonstrated high-performance capacitive properties with excellent stability. researchgate.netrsc.org |
| ReS₂ Symmetric Supercapacitor | Hydrothermal | 51.4 F/g | TEABF₄ | Showed enhanced energy density with a different electrolyte. researchgate.netrsc.org |
Lithium rhenium(VII) oxide (Li₅ReO₆) has been identified as a highly effective sacrificial material for this purpose. rsc.org Research has shown that this compound delivers a massive irreversible charge capacity of 410 mAh g⁻¹, which is close to its theoretical maximum. rsc.org This large capacity allows it to be added in small amounts to the positive electrode (typically activated carbon in a lithium-ion capacitor) to pre-dope the graphite (B72142) negative electrode with lithium ions during the initial charge. preprints.orgrsc.org
The use of Li₅ReO₆ simplifies the pre-lithiation process compared to traditional methods and enhances safety by avoiding the use of metallic lithium. rsc.org A lithium-ion capacitor constructed using this pre-lithiation strategy demonstrated excellent performance, maintaining stable capacitance for up to 5000 cycles and delivering an energy density of 40 Wh kg⁻¹ and a power density of 0.5 kW kg⁻¹. rsc.org In a different context, Rhenium(IV) oxide has been mentioned as a component in dimensionally stable anodes used in electrochemical cells for producing lithium nitride from lithium ions and nitrogen. google.com
Supercapacitor Electrode Materials
Rhenium Oxide/Carbon Composites for Enhanced Capacitance
Fuel Cell and Photoelectrochemical Cell Components
Rhenium oxides are recognized for their catalytic properties, making them materials of interest for reactions that occur in fuel cells and photoelectrochemical cells. uchile.cluchile.clekb.eg Their potential to act as cost-effective catalysts compared to noble metals like platinum is a significant driver of this research. uchile.clekb.eg
In fuel cells, electrode materials must efficiently catalyze the electrochemical reactions, such as the hydrogen evolution reaction (HER), the hydrogen oxidation reaction (HOR), or the oxidation of fuels like methanol (B129727). Rhenium oxides, including ReO₂, have shown the ability to activate the HER with performance metrics approaching those of platinum. uchile.cl
Studies involving the electrodeposition of rhenium oxides onto conductive substrates have produced surfaces containing various oxidized rhenium species, including those associated with ReO₂, ReO₃, and Re(VII). uchile.clresearchgate.net These electrodes exhibited a significant enhancement in catalytic behavior for the HER, increasing the exchange current density by an order of magnitude compared to the bare substrate. uchile.clresearchgate.net Furthermore, rhenium oxide electrodes have demonstrated good catalytic activity for the electro-oxidation of methanol, a key reaction in direct methanol fuel cells (DMFCs). ekb.eg
In the high-temperature domain of solid oxide fuel cells (SOFCs), rhenium oxide nanoparticles have been used to decorate state-of-the-art anode materials (such as NiO/GDC) to create more catalytically active powders for fuel oxidation. researchgate.net The use of rhenium oxides in fuel cell components is also being explored for large-area coating applications. americanelements.com
Beyond traditional fuel cells, rhenium-based materials are also crucial in photoelectrochemical cells, which use light to drive chemical reactions. A composite of ReO₃ and Cu₂Te has been shown to be an efficient catalyst for the photoelectrochemical HER, achieving a very low overpotential of -0.026 V under illumination. rsc.org In systems designed for CO₂ reduction, molecular catalysts based on rhenium have been integrated into dye-sensitized photocathodes. acs.org
Rhenium Oxide as an Electrode Material in Fuel Cells
Proton Conduction Phenomena in Hydrogenated Rhenium Oxides
The study of proton-conducting oxides is crucial for developing advanced electrochemical devices like solid oxide fuel cells. rsc.org While extensive research exists for perovskite-type oxides such as doped barium cerate and barium zirconate, the investigation of proton conduction in hydrogenated rhenium oxides is an emerging area. rsc.org The potential for proton conduction in rhenium-containing oxides is suggested by studies on related materials where rhenium's variable oxidation state can enhance electronic conductivity, a property often coupled with proton transport in mixed proton-electron conductors. researchgate.net
The mechanism of proton conduction in oxides typically involves the dissolution of protons from a hydrogen-containing atmosphere (like wet air) into the oxide lattice, forming hydroxyl ions (OH⁻) by bonding with lattice oxygen. acs.org Protons then migrate through the lattice via two primary mechanisms: the Grotthuss mechanism, involving the reorientation of hydroxyl groups and proton hopping to an adjacent oxide ion, and the vehicle mechanism, where protons are transported by mobile species like H₃O⁺.
Proton intercalation is a charge storage mechanism that is gaining attention for its potential in electrochemical energy storage systems. ox.ac.uk Unlike the intercalation of larger metal ions, the small size of the proton allows for potentially faster kinetics. The process involves the insertion of protons into the crystal lattice of an electrode material, which is coupled with an electron transfer to maintain charge neutrality. ox.ac.uknih.gov
While direct studies on proton intercalation in pure hydrogenated this compound are not extensively documented, the behavior can be inferred from research on other transition metal oxides and rhenium's known electrochemical properties. This compound is listed among several metal dioxides (such as MoO₂, RuO₂, and IrO₂) that are of interest for their electrochemical properties, including intercalation chemistry. columbia.edu
In materials like manganese dioxide (MnO₂), it has been shown that proton intercalation can be the dominant charge storage process in aqueous electrolytes, rather than the insertion of metal ions from the electrolyte. ox.ac.uk The process involves protons entering the crystal structure from the surface and moving into the bulk, which can induce anisotropic changes in the material's lattice. ox.ac.uk This fundamental understanding suggests that optimizing proton intercalation kinetics could be a viable strategy for designing better-performing energy storage devices. ox.ac.uk For rhenium oxides, the ability of rhenium to exist in multiple oxidation states could facilitate the necessary electron transfer that accompanies proton intercalation, a critical aspect for reversible electrochemical processes.
Advanced Research on Rhenium Iv Oxide Thin Films
Control of Stoichiometry and Oxygen Non-stoichiometry in Thin Films
The functional properties of rhenium oxide thin films are intrinsically linked to their stoichiometry. Achieving a specific oxide phase, such as pure ReO₂, is a significant challenge due to the multiple stable oxidation states of rhenium (Re⁴⁺, Re⁶⁺, and Re⁷⁺). arxiv.org The control of stoichiometry and management of oxygen non-stoichiometry are therefore critical areas of research.
Thin film deposition techniques such as reactive pulsed laser deposition (PLD) and reactive DC magnetron sputtering are commonly employed for fabricating rhenium oxide films. aip.orgresearchgate.net The choice of the oxidizing agent during reactive deposition is a crucial parameter. For instance, in reactive PLD, nitrous oxide (N₂O) has been demonstrated to be a more potent oxidizing agent than molecular oxygen (O₂), enabling the growth of higher-quality ReO₂ thin films. aip.org This is attributed to the lower energy barrier for N₂O decomposition, which provides a more reactive oxygen environment.
Oxygen non-stoichiometry, where the oxygen content deviates from the ideal ReO₂ formula, is a prevalent issue. This deviation is highly sensitive to deposition conditions, particularly the substrate temperature and the partial pressure of the oxygen source gas. arxiv.orgaip.org Furthermore, the stoichiometry of the source material itself can impact the final film composition. In physical vapor deposition techniques that rely on sublimating the source oxide, an oxygen-deficient source can lead to non-stoichiometric films. acs.org
To fine-tune the final composition, post-growth annealing is a widely used strategy. Annealing the films in a controlled atmosphere—either oxidative or reductive—can modify the oxygen content and thus the rhenium oxidation state. arxiv.orggoogle.com For example, annealing a sub-stoichiometric ReOₓ film in air can promote further oxidation. arxiv.org Conversely, annealing in a reducing environment can be used to decrease the oxygen content. The precise control over these parameters allows for the targeted synthesis of ReO₂ thin films with desired electronic and structural properties.
| Parameter | Influence on Stoichiometry | Example/Finding |
| Deposition Technique | Determines the energy and reactivity of precursor species. | Reactive Pulsed Laser Deposition (PLD) and DC Magnetron Sputtering are common. aip.orgresearchgate.net |
| Oxidizing Agent | Affects the efficiency of metal oxidation during growth. | N₂O is more effective than O₂ for producing high-quality ReO₂ by PLD. aip.org |
| Substrate Temperature | Influences surface reactions, diffusion, and phase stability. | Deposition temperature is a primary determinant of the resulting rhenium oxidation state. arxiv.org |
| Oxygen Partial Pressure | Controls the availability of oxygen to react with rhenium. | The Re/O ratio in the film can be adjusted by changing the oxygen flow during sputtering. arxiv.org |
| Post-Growth Annealing | Allows for modification of oxygen content after deposition. | Annealing in air can increase the oxygen content in the film. arxiv.orggoogle.com |
Epitaxial Growth and Strain Engineering of Rhenium(IV) Oxide Films
Epitaxial growth, the process of growing a crystalline thin film on a crystalline substrate with a well-defined orientation, offers a powerful route to fabricate high-quality, single-crystal ReO₂ films and to manipulate their properties through strain engineering.
Researchers have successfully demonstrated the epitaxial growth of ReO₂ thin films on single-crystal substrates like rutile Titanium dioxide (TiO₂). aip.orgresearchgate.net Pulsed laser deposition (PLD) has been utilized to grow rutile-related (tetragonal and monoclinic distorted rutile) ReO₂ epitaxial thin films on rutile TiO₂ (001) substrates. aip.orgresearchgate.net The choice of substrate is critical, as the lattice mismatch between the film and the substrate induces epitaxial strain.
This strain can be harnessed as a tool to engineer the film's properties. For instance, compressive strain induced by the TiO₂ substrate can drive a structural phase transition in the ReO₂ film. As the film thickness decreases, the accumulated strain energy can transform the film from its bulk monoclinic phase to a tetragonal phase. aip.orgresearchgate.net This strain-induced phase transition is accompanied by changes in the electronic structure and transport properties of the film. While both phases exhibit metallic behavior, their valence band spectra show distinct differences, indicating a reconstruction of the band structure. researchgate.net
Strain engineering is a well-established concept for tuning the functionalities of complex oxides, such as perovskites, where it can influence ferroelectricity, magnetism, and conductivity. mdpi.comnih.gov The application of these principles to ReO₂ demonstrates the potential to stabilize metastable phases and tailor its physical properties for specific applications by carefully selecting the substrate and controlling film thickness. aip.orgresearchgate.net
| Growth Parameter | Description | Effect on ReO₂ Film |
| Substrate | Single-crystal material for oriented film growth. | Rutile TiO₂(001) is used for epitaxial ReO₂. aip.orgresearchgate.net |
| Deposition Method | Technique used to deposit the film. | Reactive Pulsed Laser Deposition (PLD) of a Re metal target. aip.org |
| Film Thickness | The vertical dimension of the grown film. | Decreasing thickness increases compressive strain, causing a monoclinic-to-tetragonal phase transition. aip.orgresearchgate.net |
| Epitaxial Strain | Strain arising from lattice mismatch with the substrate. | Drives structural phase transitions and modifies electronic properties. aip.orgresearchgate.net |
Heterostructure and Layered Material Integration (e.g., ReO₃-WO₃)
Integrating ReO₂ into heterostructures and layered material systems opens up possibilities for creating novel devices with engineered functionalities. A heterostructure, composed of layers of different materials, allows for the combination of distinct properties and the emergence of new phenomena at the interfaces. jscimedcentral.comeurekalert.org
While specific research on ReO₂-WO₃ heterostructures is not widely documented, the similar application of rhenium oxide and tungsten trioxide (WO₃) films in electro-optical devices suggests their potential compatibility. researchgate.net Both materials exhibit protonic conductivity, which is crucial for their function in these devices. researchgate.netresearchgate.net
Research has explored the creation of mixed-oxide films, such as those combining tantalum oxide (TaOₓ) and rhenium oxide. These studies aim to control the reactivity and enhance the stability of pure rhenium oxide films. researchgate.net Furthermore, heterostructures like rhenium oxide/rhenium sulfide (B99878) (ReOₓ/ReS₂) have been synthesized, demonstrating the feasibility of integrating rhenium oxides with other classes of materials, such as two-dimensional (2D) transition metal dichalcogenides. researchgate.net
The broader field of layered materials provides a framework for designing complex architectures. researchgate.net Techniques like layer-by-layer assembly can be used to create van der Waals heterostructures, where different 2D materials are stacked in a precise sequence. eurekalert.org This approach, which is a vibrant area of electronics research, could potentially be applied to ReO₂ if it can be prepared in atomically thin layers, enabling its integration with a vast library of other 2D materials to design next-generation electronic and optoelectronic devices. jscimedcentral.comeurekalert.org
Application in Electro-Optical Devices (e.g., Liquid Crystal Cells)
Rhenium oxide thin films have shown promise for application in electro-optical devices, particularly in liquid crystal cells. researchgate.netresearchgate.net These devices manipulate light by applying an electric field to a liquid crystal material. The properties of the electrodes and alignment layers are crucial for the device's performance.
Rhenium oxide films, noted to have performance characteristics similar to the more commonly studied tungsten trioxide (WO₃), can function as active layers in asymmetric nematic liquid crystal cells. researchgate.netresearchgate.net In this configuration, a rhenium oxide film is deposited onto a standard conductive substrate, such as indium tin oxide (ITO) coated glass. researchgate.netresearchgate.net
A key property of these rhenium oxide films is their significant protonic conductivity, which arises from the interaction of the oxide with ambient moisture, leading to the incorporation of hydrogen ions. researchgate.net This ionic conductivity allows the film to rectify the electro-optical response of the liquid crystal cell. researchgate.netresearchgate.net When an AC voltage is applied, the device exhibits an asymmetric response, which is a desirable characteristic for certain display and light modulation applications. The ability to deposit these films through methods like thermal evaporation or sputtering makes their integration into such devices feasible. researchgate.net
| Device Component | Material | Function |
| Substrate | Indium Tin Oxide (ITO) coated glass | Transparent conductor, serves as one electrode. researchgate.netresearchgate.net |
| Active Layer | Rhenium Oxide (e.g., ReO₃, HₓReO₃) | Provides protonic conductivity to rectify the electro-optical response. researchgate.netresearchgate.net |
| Active Medium | Nematic Liquid Crystal | Modulates light in response to an electric field. |
| Cell Type | Asymmetric Nematic Liquid Crystal Cell | Device configuration that utilizes the rectifying properties of the active layer. researchgate.netresearchgate.net |
Protective Layer Applications in Microelectronics
The robust nature of rhenium and its oxides makes them suitable candidates for protective layers in the fabrication of microelectronic devices. krackeler.com The demand for materials that can withstand harsh processing conditions, prevent diffusion between layers, and ensure device reliability is a constant in the semiconductor industry.
Layers containing this compound have been specifically identified for their potential to protect sensitive components such as dielectric layers, electrical interconnects, and ferroelectric capacitors. krackeler.com Rhenium's high melting point and its relatively low tendency to oxidize compared to other refractory metals like niobium make it an attractive material for creating sharp, stable interfaces. dtic.milnih.gov
Beyond protecting underlying structures, rhenium-containing films can also serve as functional layers in the patterning process. They can be employed as hard masks, which are durable materials used to transfer a pattern into a substrate, or as etch-stop layers, which resist specific etching chemistries to precisely control the depth of material removal. google.com The versatility of rhenium oxide films, which can be deposited with varying compositions and properties, allows for their use in a range of protective and processing-aid applications within complex semiconductor device structures. google.com
Superconductivity Research Involving Rhenium Iv Oxide
Investigation of Superconductivity in High-Pressure Phases of Rhenium Trioxide (ReO₃)
Rhenium trioxide (ReO₃), a metallic oxide with a simple perovskite-type structure, does not exhibit superconductivity under ambient pressure down to 20 mK. powmet.com However, under high pressure, ReO₃ undergoes a series of structural phase transitions, leading to the emergence of superconductivity at relatively high temperatures. powmet.comnii.ac.jp
As pressure is applied, ReO₃ transitions through several phases, including cubic and monoclinic structures. powmet.comosti.gov Of particular interest is the rhombohedral-I (R-I) phase, which is stable in a pressure range of approximately 12 to 39 GPa. powmet.comnii.ac.jp This phase is characterized by a lattice of nearly close-packed oxygen layers with intercalated rhenium cations, a structure reminiscent of superhydride superconductors. nii.ac.jpresearchgate.net
Within this rhombohedral-I phase, superconductivity emerges. researchgate.net The critical transition temperature (Tc) shows a dome-shaped dependence on pressure, reaching a maximum of about 17 K at approximately 30 GPa. powmet.comnii.ac.jpsemanticscholar.org At 34 GPa, the onset of superconductivity can be as high as 17.1 K. powmet.com Further compression beyond 39 GPa leads to another structural change to the rhombohedral-II (R-II) phase, where the superconducting properties change. powmet.comosti.gov
| Pressure Range (GPa) | Crystal Phase | Superconducting State | Maximum Tc (K) |
|---|---|---|---|
| ~0.5 - 3 | Cubic-II (Im-3) | Not Superconducting | N/A |
| ~3 - 12 | Monoclinic (C2/c) | Not Superconducting | N/A |
| ~12 - 39 | Rhombohedral-I (R-3c) | Superconducting | ~17 |
| > 39 | Rhombohedral-II (R-3c) | Superconducting (properties change) | - |
The emergence of superconductivity in the high-pressure rhombohedral phase of ReO₃ is strongly linked to electron-phonon coupling (EPC). nii.ac.jp In conventional superconductors, the coupling between electrons and lattice vibrations (phonons) is responsible for the formation of electron pairs (Cooper pairs) that lead to zero electrical resistance. scielo.br
In the case of ReO₃, first-principles calculations and experimental data indicate that the vibrations of the oxygen lattice play a crucial role. nii.ac.jpresearchgate.net Specifically, low-frequency phonon modes associated with the hexagonal-close-packed oxygen lattice significantly strengthen the electron-phonon coupling. researchgate.net This is a notable finding, as it establishes a rare instance among oxide superconductors where the light element (oxygen), rather than just the heavier metal ion, is pivotal in inducing superconductivity. nii.ac.jpresearchgate.net The conduction electrons near the Fermi level are predominantly from the Rhenium 5d and Oxygen 2p orbitals, and their coupling originates from the lattice dynamics of both the rhenium and oxygen atoms. semanticscholar.org
Rhombohedral Phases and Critical Transition Temperatures
Rhenium(IV) Oxide as an Additive in Superconducting Ceramic Fabrication
This compound (ReO₂) is utilized as an additive or precursor in the fabrication of certain high-temperature superconducting ceramics. researchgate.netresearchgate.net Its inclusion can influence the synthesis process and the final properties of the superconductor.
For instance, in the synthesis of mercury-rhenium-barium-calcium-copper-oxide [(Hg,Re)Ba₂Ca₂Cu₃O₈₊d] superconductors, the process begins by mixing Ba₂Ca₂Cu₃Oₓ and ReO₂ powders. researchgate.net The addition of rhenium is noted to enhance the chemical stability of the precursor materials, protecting them from contamination by ambient air.
In studies involving Yttrium Barium Copper Oxide (YBa₂Cu₃Oₓ or YBCO), the addition of rhenium oxide (specifically ReO₃ in one study) was found to affect the material's superconducting characteristics. Adding a small amount (a molar ratio of 0.01) of rhenium oxide maximized the zero-resistance critical temperature (Tc) at 91.9 K and improved the critical current density (Jc) in samples prepared by a melt growth method. researchgate.net However, the same addition was found to decrease the sintering capability when using a standard sintering method. researchgate.net Analysis suggested that some rhenium atoms become incorporated into the YBCO crystal lattice. researchgate.net
Rhenium-Doped Systems for Enhanced Superconducting Properties
Doping existing superconductors with rhenium or using pure rhenium in novel device architectures are active areas of research aimed at improving performance and overcoming the limitations of conventional materials.
Superconducting quantum bits, or qubits, are a leading technology for quantum computing. A major challenge in this field is quantum decoherence, where the fragile quantum state is destroyed by environmental noise or material defects. Many qubits are made from niobium (Nb) or aluminum (Al), but their native oxides that form on the surface are often disordered and a source of decoherence-inducing noise.
Rhenium (Re) has emerged as a promising alternative material for fabricating high-performance superconducting qubits. The primary advantage of rhenium is its greater resistance to oxidation; it forms a very thin (less than 1 nm) and less disordered oxide layer compared to niobium or aluminum. This cleaner metal-air interface is expected to reduce losses and improve qubit coherence times. Researchers have successfully fabricated Re/Al-AlOₓ/Re Josephson junctions, the core component of many qubits, demonstrating their high quality and reproducibility. Studies on rhenium-based coplanar waveguide resonators, a key tool for evaluating material losses, have shown high internal quality factors, supporting the potential of rhenium for next-generation quantum circuits.
Strontium ruthenates are a class of materials that share similarities with high-temperature copper-oxide superconductors. While superconductivity in the most-studied strontium ruthenate, Sr₂RuO₄, occurs at a low temperature of around 1.5 K, research has explored whether doping can induce superconductivity at higher temperatures.
Doping Effects and Material Modification Strategies for Rhenium Iv Oxide Systems
Rhenium Doping in Two-Dimensional (2D) Transition Metal Dichalcogenides (e.g., MoS2)
The introduction of rhenium (Re) as a dopant in two-dimensional (2D) transition metal dichalcogenides (TMDs), particularly molybdenum disulfide (MoS2), has emerged as a critical strategy for tailoring their material properties and enhancing device performance. acs.orgaip.org Substitutional doping, where a host atom is replaced by a foreign atom, is a promising method for controllably modifying the carrier concentration and introducing new functionalities to these atomically thin materials. acs.orgaip.orgnsf.gov
Impact on Defect Density (e.g., Sulfur Vacancy Reduction)
A significant and somewhat unexpected benefit of rhenium doping in MoS2 is the substantial reduction in sulfur vacancy (VS) defect density. acs.orgnsf.govarxiv.org Even trace amounts of rhenium, as low as 500 parts-per-million (ppm), introduced during metal-organic chemical vapor deposition (MOCVD), can decrease the sulfur site defect density by a factor of 5 to 10. acs.orgnsf.govarxiv.org
This reduction in defects is attributed to an increase in the formation energy of sulfur vacancies at the growth front of the MoS2 crystal when rhenium is present. nsf.govarxiv.org Ab initio models indicate that the presence of Re atoms at the edge of a growing MoS2 domain raises the energy required to create a sulfur vacancy by approximately 50 kJ/mol. arxiv.org This thermodynamic barrier hinders the formation of these defects, leading to a more pristine crystal lattice. nsf.govarxiv.org The types of sulfur-site defects that are reduced include un-passivated sulfur vacancies (VS), those passivated by oxygen (OS) or carbohydrates (CHS), and double-sulfur vacancies (V2S). nsf.gov
The suppression of defect-related photoluminescence (PL) further corroborates the reduction in defect density. acs.orgnsf.gov In undoped MoS2 grown by MOCVD, a broad PL emission associated with defects is commonly observed. acs.orgnsf.gov With the introduction of just 0.05 atomic percent (at. %) rhenium, this defect-related PL is suppressed by a factor of six, and it is completely quenched at a doping level of 1 at. %. acs.orgnsf.govarxiv.org
Modulation of Photocarrier Dynamics and Lifetime
Rhenium doping significantly influences the photocarrier dynamics in MoS2, primarily by introducing pathways for non-radiative recombination and altering exciton (B1674681) lifetimes. rsc.orgresearchgate.net In monolayer Re-doped MoS2 (at a concentration of 0.6%), the photoluminescence yield is observed to be about 15 times lower than in its undoped counterpart. rsc.orgamericanelements.com Concurrently, the photocarrier lifetime is drastically reduced, being approximately 20 times shorter in the doped monolayer. rsc.orgresearchgate.netamericanelements.com
This quenching of photoluminescence and shortening of carrier lifetime is attributed to a diffusion-limited Auger non-radiative recombination process occurring at the rhenium dopant sites. rsc.orgresearchgate.netamericanelements.com While this may seem detrimental for some optoelectronic applications, it provides a mechanism to control and modulate the optical response of the material. rsc.org
Conversely, the reduction of intrinsic defects through rhenium doping can also have a positive impact on exciton dynamics. nsf.gov In undoped MoS2, unintentional defects can lead to enhanced PL lifetimes beyond 500 picoseconds. scribd.com By reducing these defect sites, rhenium doping can lead to a more uniform and predictable photocarrier response, dominated by the intrinsic properties of the material rather than by defect-related phenomena. nsf.gov Time-resolved photoluminescence (TRPL) measurements show a significant reduction in the slow, defect-related component of the decay in Re-doped MoS2. scribd.com
Effects on Electronic and Optoelectronic Device Performance
The improvements in material quality due to rhenium doping directly translate to enhanced performance in electronic and optoelectronic devices. acs.orgnsf.govacs.org The reduction in sulfur vacancy density, which act as scattering centers and traps for charge carriers, leads to improved carrier transport. acs.orgnsf.govresearchgate.net
Field-effect transistors (FETs) fabricated with Re-doped MoS2 (Re-MoS2) channels exhibit significantly better performance compared to those made with undoped MoS2. acs.orgnsf.govarxiv.org For instance, Re-MoS2 transistors have shown a twofold increase in both drain current and carrier mobility. acs.orgnsf.govresearchgate.net In some cases, the drain current has been observed to be up to 8 times higher in Re-MoS2 FETs. arxiv.org Another study reported a nearly 10-fold increase in the maximum drain current for a 0.1 at. % Re-MoS2 device compared to an undoped one. arxiv.org
The improved performance is not limited to electronic devices. Photodetectors based on Re-doped MoS2 have also demonstrated superior characteristics. acs.org For example, a photodetector using a Re0.05Mo0.95S2 active layer exhibited a significantly higher photocurrent and a 3.62 times greater light-to-dark current ratio compared to a device based on undoped MoS2. acs.org This enhancement is attributed to the modified band structure and lower potential barriers resulting from rhenium doping. acs.org
Interactive Data Table: Performance of Re-Doped MoS2 Devices
| Dopant Concentration (at. %) | Device Type | Performance Metric | Improvement Factor (vs. Undoped) |
| 0.05 | Transistor | Drain Current & Mobility | 2x |
| 0.1 | Transistor | Maximum Drain Current | ~10x |
| 5 | Photodetector | Photocurrent | - |
| 5 | Photodetector | Ilight/Idark Ratio | 3.62x |
Site-Specific Substitution Mechanisms (e.g., ReMo)
Experimental evidence from techniques like Z-contrast scanning transmission electron microscopy (Z-STEM) confirms that rhenium atoms preferentially substitute molybdenum atoms in the MoS2 lattice, a configuration denoted as ReMo. nsf.govarxiv.org This substitutional doping is the key to achieving stable n-type doping in MoS2. aip.orgresearchgate.net Low-temperature scanning tunneling spectroscopy (STS) has verified the n-type character of the ReMo substitution. nsf.govarxiv.org
The successful incorporation of rhenium at molybdenum sites is crucial for the observed improvements in material properties. researchgate.net Density functional theory (DFT) calculations support the experimental findings, indicating that Re on Mo sites is the origin of the n-type doping behavior. researchgate.net This is in contrast to sulfur vacancies, which are suggested to have a p-type nature, explaining the p-type behavior often observed in nominally undoped MoS2 films. researchgate.net The consistent n-type doping achieved with rhenium provides a reliable method to control the electronic properties of MoS2. aip.orgucc.ie
Rhenium Doping in Other Oxide Materials (e.g., IrO2)
The strategy of using rhenium as a dopant extends beyond TMDs to other oxide materials, such as iridium dioxide (IrO2), where it is employed to enhance catalytic activity and stability. researchgate.netscispace.comnih.gov
Tuning of Electronic Structure and Coordination Environment
In IrO2, which is a benchmark electrocatalyst for the acidic oxygen evolution reaction (OER), rhenium doping serves to modulate the electronic structure and coordination environment of the iridium active sites. researchgate.netscispace.comnih.gov Theoretical calculations suggest that the similar ionic sizes of iridium and rhenium allow for a large spontaneous substitution energy, facilitating the successful incorporation of rhenium into the IrO2 lattice. researchgate.netnih.gov
This doping introduces a rich coordination environment for the iridium sites due to the various oxidation states of rhenium (Re4+, Re6+, and Re7+). nju.edu.cn The incorporation of rhenium leads to a positive shift in the Ir 4f X-ray photoelectron spectroscopy (XPS) spectrum, indicating a modification of the electronic structure of the iridium sites. nju.edu.cn This tuning of the electronic properties is believed to enhance the intrinsic activity of the IrO2 catalyst. nju.edu.cn
Furthermore, rhenium doping has been shown to suppress the crystallization of IrO2, leading to a low-crystallinity material that is highly active and robust for the acidic OER. researchgate.netscispace.comnih.gov The presence of rhenium also increases the migration energy required to remove an iridium atom from the surface (0.96 eV for Re-doped IrO2 compared to lower values for other dopants), which helps to confine iridium within the lattice and suppress its dissolution, thereby enhancing the stability of the catalyst. researchgate.netnih.gov
Enhancement of Electrochemical Performance and Stability
Doping and material modification are key strategies to enhance the electrochemical performance and stability of catalyst systems involving rhenium oxides. The redox capability of rhenium oxides, particularly the transition between Re⁶⁺/Re⁷⁺ and Re⁴⁺ states, is considered a crucial factor for catalytic performance. The modification of materials with rhenium, or the use of rhenium oxides in composite structures, has been shown to improve activity and durability in various electrochemical reactions, most notably the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER).
A significant area of research is the doping of benchmark OER catalysts, such as Iridium(IV) oxide (IrO₂), with rhenium. Theoretical calculations suggest that the ionic sizes of Iridium and Rhenium are similar, which allows for the successful incorporation of Rhenium into the IrO₂ lattice. This doping strategy has proven effective for enhancing acidic OER performance. For instance, Re-doped IrO₂ with low crystallinity has been developed as a highly active and robust electrocatalyst. The optimal catalyst with a 10 atomic % of Rhenium demonstrated a low overpotential of 255 mV at a current density of 10 mA cm⁻² and maintained stability for 170 hours. The improved performance is attributed to the unique structural arrangement of the Iridium active sites with the Rhenium dopant, which minimizes the dissolution of Iridium, facilitates the adsorption of *OH intermediates, and lowers the kinetic barrier for the OER process.
Further studies on pyrolytic Re-incorporated IrO₂ have shown even greater enhancements. A rutile-type Ir₀.₉₂₈Re₀.₀₇₂O₂ electrode required a very low overpotential of 209 mV at 10 mA cm⁻² in a 0.5 M H₂SO₄ solution and exhibited remarkable stability, operating for over 400 hours at a high current density of 200 mA cm⁻². This superior performance is linked to the incorporation of Rhenium modulating the energy barrier of reaction intermediates and mitigating the over-oxidation of Iridium active sites.
Beyond iridium oxide, rhenium doping has been shown to improve the electrochemical activity of other materials like transition metal dichalcogenides. Doping molybdenum disulfide (MoS₂) with rhenium for the HER can reduce the overpotential from 326 mV to 210 mV at 10 mA cm⁻². wikidata.org This enhancement is ascribed to the activation of the MoS₂ basal planes and a reduction in the charge transfer resistance upon doping. wikidata.org Similarly, doping layered transition-metal diselenides like MoSe₂ and WSe₂ with rhenium enhances their photoelectrochemical activity by facilitating easier electron transfer. americanelements.comwikipedia.org
Table 1: Enhancement of Electrochemical Performance in Rhenium-Doped Systems
| Catalyst System | Rhenium Content (at%) | Reaction | Performance Metric | Result | Reference |
|---|---|---|---|---|---|
| Re-doped IrO₂ | 10% | Acidic OER | Overpotential @ 10 mA cm⁻² | 255 mV | fishersci.be |
| Pyrolytic Ir₀.₉₂₈Re₀.₀₇₂O₂ | 7.2% | Acidic OER | Overpotential @ 10 mA cm⁻² | 209 mV | americanelements.com |
| Pyrolytic Ir₀.₉₂₈Re₀.₀₇₂O₂ | 7.2% | Acidic OER | Stability @ 200 mA cm⁻² | > 400 hours | americanelements.com |
| Re-doped MoS₂ | 14.7% | HER | Overpotential @ 10 mA cm⁻² | 210 mV | wikidata.org |
Rhenium Doping in Alloys for Oxidation Resistance
Influence on Oxide Layer Growth and High-Temperature Stability
Rhenium as a doping element in nickel-based and cobalt-based superalloys plays a critical role in enhancing their high-temperature oxidation resistance by influencing the formation and stability of protective oxide layers.
The effect of rhenium on oxidation resistance can be highly dependent on the operating temperature and the specific alloy system. For example, in the cobalt-based Tribaloy T-800, the addition of 4 wt% rhenium shows a dual nature. At 800 °C, the rhenium addition was found to promote non-uniform oxidation, leading to a higher mass gain compared to the undoped alloy. researchgate.netcore.ac.uk However, at a higher temperature of 1000 °C, the same alloy with rhenium doping (T-800Re) exhibited a marked decrease in the oxide growth rate and significantly improved scale adhesion. researchgate.netcore.ac.uk This demonstrates that at sufficiently high temperatures, rhenium provides excellent oxidation resistance. researchgate.netcore.ac.uk
Conversely, some studies on Co-Re-Cr alloys have indicated that at 1000°C, rhenium can have a negative influence on oxidation resistance due to the evaporation of volatile rhenium oxides. uni-siegen.de However, this effect was mitigated by increasing the chromium content, which promoted the formation of a more protective inner Cr₂O₃ scale that reduced the vaporization rate of rhenium oxides. uni-siegen.de In niobium-based alloys, rhenium has been identified as a key element in forming Re-oxides that can help nullify the formation of bulky, non-protective Nb₂O₅. utep.edu
Table 2: Temperature-Dependent Effect of Rhenium Doping on Oxidation of Tribaloy T-800
| Alloy | Rhenium Content (wt%) | Temperature | Observed Effect on Oxidation | Reference |
|---|---|---|---|---|
| Tribaloy T-800Re | 4% | 800 °C | Promotes non-uniform oxidation; higher mass gain. | researchgate.netcore.ac.uk |
| Tribaloy T-800Re | 4% | 1000 °C | Marked decrease in oxide growth rate; improved scale adhesion. | researchgate.netcore.ac.uk |
| Inconel 713C | Not specified | 1000 °C | Significantly reduced oxide layer growth. | researchgate.net |
Computational and Theoretical Modeling of Rhenium Iv Oxide Properties and Interactions
First-Principles Calculations for Crystal Structures and Polymorphism
First-principles calculations have been instrumental in investigating the crystal structures and polymorphism of Rhenium(IV) oxide. ReO₂ is known to exist in several polymorphic forms, including monoclinic (α-ReO₂), orthorhombic (β-ReO₂), and tetragonal (γ-ReO₂) structures. researchgate.net
DFT calculations can be used to determine the ground state structure of ReO₂. For instance, some first-principles calculations have identified the orthorhombic (Pbcn space group) structure as the ground state, with calculated lattice parameters of a = 4.7868 Å, b = 5.5736 Å, and c = 4.5322 Å. researchgate.net Other studies have focused on a rutile-like tetragonal structure (P42/mnm space group) with lattice constants a=4.79825(5) Å and c=2.80770(4) Å. researchgate.net
These computational approaches also allow for the prediction of new, potentially stable polymorphs under different conditions, such as high pressure. mdpi.com By comparing the total energies of different crystal configurations, researchers can construct a theoretical phase diagram. For example, DFT modeling can derive infinite TcO₂·2H₂O chains from the known crystal structures of ReO₂ polymorphs to understand related technetium compounds. researchgate.net The accuracy of these predictions is often validated by comparing calculated properties, like X-ray diffraction patterns, with experimental data. researchgate.netresearchgate.net
The use of evolutionary algorithms, such as USPEX, combined with DFT calculations, has proven successful in predicting the crystal structures of various materials, including d-metal oxides. researchgate.netresearchgate.net This methodology can be applied to explore the potential polymorphic landscape of ReO₂ more exhaustively.
Electronic Structure Calculations for Bulk and Surface States
Electronic structure calculations are fundamental to understanding the electrical and magnetic properties of ReO₂. These calculations typically involve determining the band structure and the density of states (DOS).
Bulk Electronic Structure: First-principles calculations have consistently shown that ReO₂ is metallic, with the Re 5d and O 2p states hybridizing and crossing the Fermi level. researchgate.netresearchgate.netresearchgate.net The projected density of states (PDOS) reveals that the states near the Fermi level are primarily composed of Re 5d orbitals with a significant contribution from O 2p orbitals, indicating covalent bonding between rhenium and oxygen atoms. researchgate.netresearchgate.net
Different computational approaches, such as the Local Density Approximation (LDA) and LDA+U (which adds an on-site Coulomb interaction term), have been used to model ReO₂. The LDA+U method is often employed to better account for electron correlation effects in d-orbitals. For the rutile-like structure, LDA+U calculations have suggested that an antiferromagnetic ordering is energetically favorable, with a local magnetic moment of about 1.0 µB per Re atom. researchgate.net
The band structure of ReO₂ can exhibit complex topological features. For example, β-ReO₂ is predicted to have a "Dirac Loop Chain," a unique electronic structure composed of connected, orthogonal Dirac nodal lines. researchgate.net The Materials Project database provides calculated band structures and densities of states for different polymorphs of ReO₂, such as the monoclinic (P2₁/c) and tetragonal (P4₂/mnm) phases, further confirming their metallic nature. materialsproject.orgmaterialsproject.org
Surface Electronic States: The electronic properties of ReO₂ surfaces are crucial for applications in catalysis and electronics. Ab initio calculations are used to model the surface structure and its effect on the electronic states. These calculations have shown that the surface band gaps of materials like ReO₃ can be significantly reduced compared to their bulk values. researchgate.netmdpi.com For ReO₂, the Re-O bond populations can differ between the bulk and the surface, which can influence surface reactivity. mdpi.comdntb.gov.ua For instance, on a ReO₂-terminated ReO₃(001) surface, the Re-O bond population between the top-layer rhenium and second-layer oxygen is found to be larger than in the bulk. researchgate.net
Simulation of Isotopic Fractionation in Rhenium Species
Theoretical modeling has been applied to understand the isotopic fractionation of rhenium, which is a valuable tool for geochemistry and paleoredox studies. Rhenium has two stable isotopes, ¹⁸⁵Re and ¹⁸⁷Re. geochemicalperspectivesletters.org
First-principles calculations can predict the equilibrium fractionation factors between different rhenium species. Theoretical models suggest that changes in the oxidation state and chemical speciation of rhenium can lead to isotopic fractionation. researchgate.net For example, theoretical calculations predict that the perrhenate (B82622) oxyanion (ReO₄⁻) is enriched in ¹⁸⁷Re compared to reduced Re(IV) species. researchgate.net This fractionation is primarily mass-dependent, although nuclear volume effects have also been assessed. researchgate.netgeoscienceworld.org
The magnitude of this fractionation is predicted to be on the order of a few parts per thousand (‰). researchgate.net These theoretical predictions are crucial for interpreting experimental data from natural samples, such as black shales, where variations in the ¹⁸⁷Re/¹⁸⁵Re ratio can provide insights into past oceanic redox conditions. researchgate.netucla.edurice.edu The models consider various reactions, including redox changes (e.g., Re(VII) to Re(IV)) and thiolation. researchgate.net
Theoretical Studies of Dopant Incorporation and Defect Formation Energies
Computational studies are essential for understanding how dopants and defects affect the properties of ReO₂. These studies can predict the most likely dopant sites, their electronic effects, and the energies required to form various defects.
Dopant Incorporation: DFT calculations can be used to model the incorporation of dopants into the ReO₂ lattice. For example, studies on doping other metal oxides, like RuO₂, with rhenium have shown that the dopant can significantly alter the electronic structure and catalytic activity. researchgate.net First-principles computations suggest that dynamic electron interactions between Re and Ru can lower adsorption energies for reaction intermediates, enhancing catalytic performance. researchgate.net Similar principles can be applied to understand the effects of doping ReO₂ with other elements. Theoretical work on doping MoS₂ with rhenium has used DFT to explain the complementary doping behavior of rhenium and sulfur vacancies. aip.org These calculations help in designing doped ReO₂ materials for specific applications, such as in semiconductor devices where rhenium oxides can modulate conductivity. google.com
Defect Formation Energies: The formation energies of point defects, such as vacancies and interstitials, can be calculated using DFT. These calculations provide insight into the intrinsic defect chemistry of ReO₂. In related transition metal oxides, defect formation is known to significantly impact electronic and magnetic properties. researchgate.net For example, introducing vacancies into some binary oxides can be crucial for achieving dynamic stability. mit.edu Understanding defect formation is critical for applications where point defects can act as scattering centers or trapping sites, influencing transport properties. mdpi.com
Modeling of Catalytic Reaction Pathways and Adsorption Energetics
This compound is a known catalyst for various chemical reactions. Theoretical modeling plays a key role in elucidating the mechanisms of these catalytic processes at a molecular level.
Catalytic Reaction Pathways: DFT calculations can map out the potential energy surface of a reaction, identifying transition states and reaction intermediates. This allows for the determination of the most plausible reaction mechanism. For instance, in the deoxydehydration (DODH) reaction catalyzed by ceria-supported rhenium oxide, DFT studies have investigated various pathways. acs.org An oxygen vacancy-assisted mechanism, involving the cycling of the rhenium oxidation state between +IV and +VI, was identified as the most likely pathway based on the energies of intermediates and reaction barriers. acs.org
Adsorption Energetics: The first step in many heterogeneous catalytic reactions is the adsorption of reactant molecules onto the catalyst surface. DFT can calculate the adsorption energies of these molecules on different sites of the ReO₂ surface. Lowering the adsorption energies for oxygen-containing intermediates is a key factor in boosting the activity of catalysts for reactions like the oxygen evolution reaction (OER). researchgate.netacs.org By modeling the adsorption of reaction intermediates, researchers can gain insights into the active sites and design more efficient catalysts. mdpi.com
Investigation of Electron-Phonon Coupling in Superconducting Phases
While ReO₂ itself is not typically noted for superconductivity, related rhenium oxides, particularly ReO₃, have been studied for their superconducting properties, especially under pressure. aps.orgarxiv.org The theoretical framework used to investigate superconductivity in these materials, centered on electron-phonon coupling (EPC), can be applied to explore potential superconducting phases of ReO₂.
Electron-phonon coupling is the interaction between electrons and lattice vibrations (phonons), which is the mechanism responsible for conventional superconductivity. aps.org First-principles calculations based on DFT can quantify the strength of this coupling. arxiv.orgaip.org
The investigation involves:
Phonon Dispersion Calculations: Determining the vibrational modes of the crystal lattice. researchgate.net
Eliashberg Spectral Function (α²F(ω)): This function describes the strength of the electron-phonon interaction as a function of phonon frequency and is crucial for calculating the superconducting transition temperature (T_c). aps.orgaip.org
Calculation of T_c: Using the calculated EPC strength, the superconducting transition temperature can be estimated using formalisms like the Allen-Dynes equation. mit.edu
In related systems like ReO₃, it has been shown that pressure can enhance the density of states at the Fermi level and strengthen the electron-phonon coupling, leading to a significant increase in T_c. arxiv.org The vibrations of the oxygen lattice, in particular, can play a crucial role. arxiv.org Similar computational studies could explore whether specific polymorphs or doped versions of ReO₂ might exhibit significant electron-phonon coupling and potentially become superconducting under certain conditions.
Advanced Spectroscopic Characterization of Rhenium Iv Oxide and Composites
X-ray Based Spectroscopies
X-ray based spectroscopic techniques are powerful, non-destructive tools for probing the electronic and local atomic structure of materials. In the context of Rhenium(IV) oxide (ReO₂), these methods provide critical insights into its fundamental properties.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov When applied to this compound, XPS is crucial for verifying the +4 oxidation state of rhenium. This is achieved by analyzing the binding energies of the core-level electrons, particularly the Re 4f electrons. Atoms in a higher positive oxidation state exhibit a higher binding energy due to the increased coulombic interaction between the photoemitted electron and the ion core. jh.edu
For ReO₂, the Re 4f₇/₂ peak is typically observed at a binding energy of approximately 43.0 eV. researchgate.netharwellxps.guru This value is distinct from metallic rhenium (Re⁰) and other common rhenium oxides such as ReO₃ (Re⁶⁺) and Re₂O₇ (Re⁷⁺), which appear at higher binding energies. harwellxps.guruictp.it The Re 4f region presents well-separated spin-orbit components (4f₇/₂ and 4f₅/₂), and for rhenium oxides, these peaks are typically symmetric. thermofisher.com
It is important to note that the analysis of rhenium oxides by XPS can be complex. High valence states of rhenium can undergo photoreduction during analysis, a phenomenon where the X-ray beam itself reduces the metal ions. harwellxps.gurucardiff.ac.uk This effect underscores the need for careful experimental methodology, such as minimizing analysis time, to obtain accurate data on the surface chemistry and oxidation states of ReO₂. harwellxps.guru
Table 1: Representative Re 4f₇/₂ Binding Energies
| Compound | Oxidation State | Binding Energy (eV) |
|---|---|---|
| Re Metal | 0 | ~40.4 |
| ReO₂ | +4 | ~43.0 |
| ReO₃ | +6 | ~44.2 |
| Re₂O₇ | +7 | ~46.8 |
Note: Values are approximate and can vary slightly based on instrument calibration and sample preparation.
X-ray Absorption Spectroscopy (XAS) including XANES and EXAFS for Local Structure and Electronic Environment
X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure of matter. XAS data is often divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES analysis of ReO₂ at the Re L₃-edge, which involves the transition of electrons from the 2p₃/₂ core level to unoccupied 5d states, provides information on the oxidation state and coordination geometry. ictp.it The intensity and position of the "white line" (the prominent peak at the absorption edge) are sensitive to the number of vacant d-orbitals. ictp.it For ReO₂, with a Re⁴⁺ (5d³) configuration, the white line intensity is lower than that of ReO₃ (Re⁶⁺, 5d¹) or NH₄ReO₄ (Re⁷⁺, 5d⁰). ictp.it Studies have shown a difference of about 3 eV between the L₃-edge of ReO₂ and Re⁷⁺ compounds like (NH₄)ReO₄. scispace.com The parallel analysis of both L₁ and L₃ edges can offer a comprehensive understanding of both the oxidation state and the local symmetry. aps.orgresearchgate.net
EXAFS provides information about the local atomic structure, including bond distances and coordination numbers. EXAFS studies on monoclinic α-ReO₂ have revealed a distorted ReO₆ octahedron and two distinct Re-Re distances within its structure. researchgate.net This indicates a modulation of the Re-Re distances along the chains in the crystal structure. researchgate.net Analysis of EXAFS data allows for the determination of interatomic distances (R) for the Re-O and Re-Re shells. researchgate.net For example, the Re-O distance in the bulk has been found to be around 2.01 Å. researchgate.net
Table 2: Structural Information from EXAFS on α-ReO₂
| Parameter | Description | Finding |
|---|---|---|
| Coordination Geometry | Local environment of the Re atom | Distorted ReO₆ octahedron researchgate.net |
| Re-Re Distances | Spacing between adjacent Rhenium atoms | Two distinct distances, indicating structural modulation researchgate.net |
Vibrational Spectroscopies
Vibrational spectroscopy investigates the interaction of electromagnetic radiation with molecular vibrations. Techniques like Raman and FTIR spectroscopy are essential for identifying phases and understanding the bonding characteristics of materials like ReO₂.
Raman Spectroscopy for Phase Identification and Phonon Modes
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about a material's chemical structure, phase, and crystallinity. Each chemical state possesses a unique vibrational spectrum, making Raman an excellent tool for phase identification. lehigh.edu For this compound, Raman spectroscopy can be used to distinguish it from other rhenium oxides and to study its lattice vibrations (phonon modes). nasa.gov
The Raman spectrum of ReO₂ exhibits characteristic vibrational modes. For instance, a notable band associated with the Re-O stretching mode in ReO₂ is observed around 650 cm⁻¹. The specific positions and intensities of the Raman peaks are sensitive to the crystal structure and can be used to identify different polymorphs of ReO₂. The technique is sensitive enough to detect thin oxide films, making it useful for monitoring oxide growth in situ. nasa.gov Theoretical calculations, such as Density Functional Theory (DFT), can be used to calculate and assign the Raman-active phonon modes, providing a deeper understanding of the lattice dynamics. aps.org
Fourier-Transform Infrared (FTIR) Spectroscopy for Bond Vibrations and Phonon Studies
Fourier-Transform Infrared (FTIR) Spectroscopy is an absorption spectroscopy technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. wordpress.com An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This technique is based on the principle that bonds between different atoms vibrate at specific frequencies, and when these frequencies match the frequency of the infrared radiation, the molecule absorbs the radiation. amazonaws.com For a vibration to be IR active, it must induce a change in the molecule's dipole moment. wordpress.com
In the study of ReO₂, FTIR spectroscopy provides complementary information to Raman spectroscopy. It is particularly useful for probing the vibrations of specific chemical bonds, such as the Re-O bonds. researchgate.net For supported rhenium oxide catalysts, FTIR has been used to identify surface species, with vibrations for terminal Re=O bonds appearing around 1000 cm⁻¹. lehigh.edu While much of the literature focuses on supported Re₂O₇ or other complexes, the principles apply to identifying the vibrational signatures of ReO₂ and its composites. By analyzing the position, shape, and intensity of the absorption bands, researchers can gain insights into the bonding environment and structural characteristics of the material. lehigh.edu
Optical and Electronic Spectroscopies
Optical and electronic spectroscopies, such as UV-Visible spectroscopy, investigate the electronic structure of materials by probing the transitions of electrons between different energy levels.
For rhenium oxides, these techniques reveal properties linked to their varied electronic configurations. This compound is a black solid, which indicates broad absorption across the visible light spectrum. researchgate.net Studies on various rhenium oxide films have shown that their optical properties, such as the extinction coefficient (k) and refractive index (n), are highly dependent on the oxidation state and stoichiometry. dtic.mil While detailed optical spectra specifically for pure, bulk ReO₂ are less commonly reported in isolation compared to the more studied ReO₃, UV-Vis spectroscopy is a valuable tool for characterizing ReO₂-containing composites and solutions. For example, in spectroelectrochemical studies, UV-Vis spectroscopy has been used to monitor reactions involving rhenium ions in solution, where different oxidation states (including Re(IV)) exhibit distinct absorption features. ncbj.gov.pl The analysis of absorption spectra can help identify the electronic transitions occurring in the material, providing insights into its band structure and electronic environment. researchgate.net
Spectroscopic Ellipsometry for Thin Film Optical Properties and Growth Monitoring
Spectroscopic Ellipsometry (SE) is a non-destructive, optical technique used to determine the properties of thin films, including their thickness and optical constants (refractive index, n, and extinction coefficient, k). chemlin.orgcapes.gov.br The method involves measuring the change in polarization of light upon reflection from a sample surface. capes.gov.br For rhenium oxide systems, SE is particularly valuable for both in situ monitoring of film growth and ex situ characterization.
In the context of producing rhenium oxide thin films, such as those containing ReO₂, via methods like reactive magnetron sputtering, in situ SE allows for real-time control over the deposition process. chemlin.org By monitoring the extinction coefficient, k, at specific wavelengths during growth, the chemical composition of the film can be guided. For instance, researchers have used in situ SE to identify the optimal oxygen and argon flow rates needed to maximize the ReO₃ content in mixed-valent films, which also contain contributions from ReO₂ and Re₂O₇. chemlin.org This control is achieved by targeting characteristic absorption features in the SE data that are specific to a desired oxide phase. chemlin.org
Ex situ SE measurements are employed to analyze the final optical properties of the deposited films across a wide spectral range, typically from the ultraviolet to the near-infrared. chemlin.orgmit.edu The data from these measurements are fitted to a model, such as the Kramer-Kronig consistent model, to extract the spectral dependence of n and k. chemlin.org These optical constants are fundamental properties that dictate how light interacts with the material, which is essential for designing optical and optoelectronic devices. Studies have shown that the optical properties of rhenium oxide films are highly sensitive to their thickness and composition. Furthermore, SE can be used to track changes in film thickness and density over time due to environmental exposure, providing insights into the material's stability. chemlin.org
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) for Defect Analysis and Carrier Dynamics
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) are powerful spectroscopic tools for investigating electronic transitions, defects, and charge carrier dynamics in semiconductor and insulating materials. researchgate.netcnr.it PL involves exciting a material with photons of sufficient energy to create electron-hole pairs (excitons); the subsequent radiative recombination of these pairs emits light, which is analyzed. nih.gov TRPL measures the decay of this luminescence over time, providing information on the lifetime of the excited states and the various recombination pathways, both radiative and non-radiative. researchgate.netlehigh.edu
While extensive PL/TRPL studies specifically on pure, bulk ReO₂ are not widely reported, research on mixed-valence rhenium oxide nanoparticles (MVReO NPs), which contain Re(IV), Re(VI), and Re(VII) oxidation states, demonstrates the utility of these techniques. lehigh.eduacs.org These nanoparticles exhibit photoluminescence that is tunable across the entire visible spectrum, a property attributed to the presence of multiple emissive states linked to the different oxidation states of rhenium. lehigh.eduaps.org TRPL studies on these MVReO NPs, using picosecond-pulsed laser diodes for excitation, have been crucial in understanding their carrier dynamics. lehigh.edunorthwestern.edu The decay kinetics reveal that the tunable PL originates from the material's bulk properties rather than surface states, with negligible intraparticle energy transfer. lehigh.edu
Furthermore, studies on other transition metal compounds doped with rhenium, such as Re-doped MoS₂, highlight how PL and TRPL can be used for defect analysis. researchgate.netrsc.org In these systems, defect-related PL emission can be monitored as a function of dopant concentration. researchgate.netrsc.org TRPL decay traces can distinguish between fast components related to the radiative recombination of free excitons and slower components arising from defect-assisted recombination. researchgate.net Analysis of these decay kinetics helps in quantifying how dopants like rhenium can influence defect densities and exciton (B1674681) recombination pathways. researchgate.netrsc.org These principles are directly applicable to the study of defects and carrier dynamics in ReO₂ and its composites.
Scanning Tunneling Spectroscopy (STS) for Local Electronic Density of States
Scanning Tunneling Spectroscopy (STS) is a powerful surface science technique derived from Scanning Tunneling Microscopy (STM) that provides information about the local electronic density of states (LDOS) with atomic resolution. rsc.orglincoln.ac.uk By measuring the differential conductance (dI/dV) as a function of the bias voltage between the STM tip and the sample, an STS spectrum proportional to the sample's LDOS at the tip's position can be obtained. rsc.orghuji.ac.il
For this compound, STS is an ideal tool to probe its fundamental electronic properties. Theoretical investigations using methods like the Local Density Approximation (LDA) and LDA+U have calculated the total and partial density of states for ReO₂. rsc.org These calculations show that the electronic structure near the Fermi level is dominated by Re 5d and O 2p states, with significant hybridization indicating covalent bonding. rsc.org STS measurements can experimentally verify these theoretical predictions, mapping the spatial and energetic distribution of these electronic states.
Studies on related rhenium-containing systems have demonstrated the capability of STS. For instance, in Re-doped MoSe₂ and WSe₂, STS has been used to confirm the n-type character of substitutional rhenium dopants and to identify localized defect states within the bandgap. rsc.org By performing STS measurements at and away from defect sites, the energetic position and spatial extent of the defect-induced states in the LDOS can be precisely characterized. Such measurements are critical for understanding how the electronic structure of ReO₂ is influenced by its crystal structure, defects, and interactions within composite materials.
Nuclear Magnetic Resonance (NMR) and Other Complementary Techniques
Beyond the primary optical and electronic spectroscopies, a range of other characterization methods, including Nuclear Magnetic Resonance and X-ray based techniques, provide complementary and crucial information on the structure and properties of this compound.
Application of NMR to Rhenium Complexes and Solid-State Rhenium Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that probes the local magnetic fields around atomic nuclei. Rhenium has two naturally occurring, NMR-active isotopes, ¹⁸⁵Re and ¹⁸⁷Re, both with a nuclear spin (I) of 5/2. rsc.orgpascal-man.com Their key properties are summarized in the table below.
| Property | ¹⁸⁵Re | ¹⁸⁷Re |
| Natural Abundance (%) | 37.40 | 62.60 |
| Spin (I) | 5/2 | 5/2 |
| Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) | 6.1057 | 6.1682 |
| Quadrupole Moment (Q / barn) | +2.18 | +2.07 |
| Resonance Frequency @ 11.74 T (MHz) | 112.569 | 113.722 |
| Relative Sensitivity (vs ¹H) | 0.13 | 0.13 |
| (Data sourced from chemlin.org, rsc.org, rsc.org, rsc.org) |
The application of solid-state NMR (SSNMR) to rhenium compounds is challenging. rsc.org Because both isotopes have a spin I > 1/2, they possess an electric quadrupole moment, which interacts strongly with local electric field gradients (EFGs) in the solid state. pascal-man.comwikipedia.org This interaction, known as the quadrupole interaction (QI), often leads to extremely broad NMR signals, sometimes rendering the experiment impractical. rsc.orgpascal-man.com The ¹⁸⁷Re isotope is generally preferred for NMR studies as it is more sensitive and typically yields narrower signals than ¹⁸⁵Re. rsc.org
Despite these difficulties, SSNMR has been successfully applied to powdered rhenium compounds like sodium perrhenate (B82622) (NaReO₄) and ammonium (B1175870) perrhenate (NH₄ReO₄). pascal-man.comwikipedia.org These studies were pivotal in demonstrating high-order quadrupole-induced effects (HOQIE) that are not predicted by standard second-order perturbation theory, especially when the quadrupole interaction is very large. capes.gov.brwikipedia.org By using exact simulation software, researchers have been able to accurately determine very large nuclear quadrupole coupling constants (Cq) and, for the first time, measure rhenium chemical shifts in the solid state. wikipedia.org While direct SSNMR studies on ReO₂ are not widely documented, the principles and techniques developed for other solid rhenium compounds are applicable. Such studies could provide detailed insights into the local coordination environment, symmetry, and electronic structure around the rhenium atoms in different polymorphs of ReO₂.
Other Specialized Spectroscopies for Specific Material Properties
X-ray Absorption Spectroscopy (XAS) : XAS is a powerful element-specific technique that provides information on the local geometric and electronic structure of an absorbing atom. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.orgdiamond.ac.uk
XANES (also known as NEXAFS) refers to the features near the absorption edge. wikipedia.orgresearchgate.net The position and shape of the edge are highly sensitive to the oxidation state and coordination chemistry of the absorbing atom. northwestern.eduaps.org Studies on a range of rhenium oxides, including ReO₂, have used the Re L₁ and L₃ absorption edges to simultaneously determine the oxidation state and local symmetry. northwestern.edunist.gov A clear shift in the absorption edge energy correlates linearly with the formal oxidation state of rhenium, allowing for precise characterization of materials like ReO₂. researchgate.net
EXAFS refers to the oscillations found further above the absorption edge. diamond.ac.uk Analysis of the EXAFS region provides quantitative information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms. nih.gov For monoclinic α-ReO₂, EXAFS analysis has been used to identify two distinct Re-Re distances and characterize the distorted ReO₆ octahedron that forms its structure. nih.govnasa.gov
Raman Spectroscopy : This technique probes the vibrational modes of a material. It is highly sensitive to the crystal structure and chemical bonding within a compound. Raman spectroscopy can readily distinguish between different rhenium oxides, as each possesses a unique vibrational "fingerprint". acs.org For instance, ReO₂ has characteristic vibrational modes, such as a Re-O stretching mode observed around 650 cm⁻¹, that differentiate it from ReO₃ or Re₂O₇. It is a valuable tool for identifying the phases present in a sample, monitoring phase transitions, and detecting the formation of thin oxide layers in situ.
Q & A
Q. What are the optimal synthesis methods for Rhenium(IV) oxide (ReO₂) to ensure high purity and crystallinity?
this compound is typically synthesized via controlled thermal decomposition of rhenium precursors (e.g., ReO₃ or NH₄ReO₄) under inert or reducing atmospheres. Hydrothermal methods using Re(VII) compounds (e.g., HReO₄) with reducing agents like hydrazine can yield ReO₂ nanoparticles. For crystallinity, annealing at 400–600°C in vacuum or argon enhances phase purity, as confirmed by XRD . Hydrated forms (e.g., ReO₂·2H₂O) require dehydration under controlled conditions to avoid oxidation to Re(VII) species .
Q. What spectroscopic and structural characterization techniques are critical for confirming ReO₂ identity and phase purity?
- XRD : Essential for verifying crystallinity and distinguishing ReO₂ (tetragonal structure) from ReO₃ (cubic) or Re₂O₇ (amorphous) .
- XPS : Confirms the +4 oxidation state of Re via binding energy analysis (Re 4f₇/₂ ~44–45 eV) .
- Raman Spectroscopy : Detects characteristic vibrational modes (e.g., ~650 cm⁻¹ for Re-O stretching in ReO₂) .
- Thermogravimetric Analysis (TGA) : Monitors thermal stability and hydration/dehydration transitions .
Q. How does the oxidation state of rhenium in its oxides influence their chemical reactivity, with a focus on ReO₂ versus Re₂O₇?
ReO₂ (+4) exhibits mixed conductivity and catalytic activity in redox reactions, whereas Re₂O₇ (+7) is a strong oxidizer and acidic anhydride. For example, ReO₂ catalyzes dehydrogenation reactions, while Re₂O₇ reacts vigorously with water to form HReO₄. The lower oxidation state in ReO₂ enhances its stability in reducing environments, making it suitable for electrochemical applications .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported electrical conductivity values of ReO₂ under varying temperature conditions?
Discrepancies often arise from oxygen non-stoichiometry or surface oxidation. To address this:
- Use in situ XRD/XPS to monitor phase stability during conductivity measurements.
- Employ controlled-atmosphere setups (e.g., gloveboxes or sealed cells) to prevent oxidation.
- Compare data with theoretical models (e.g., DFT calculations) to identify deviations caused by defects .
Q. What strategies can mitigate oxygen non-stoichiometry in ReO₂ during high-temperature experiments?
- Synthesis Optimization : Use excess reductants (e.g., H₂ gas) during synthesis to stabilize the +4 state.
- Doping : Introduce aliovalent cations (e.g., Nb⁵⁺) to suppress oxygen vacancy formation.
- In Situ Characterization : Pair electrical measurements with TGA or mass spectrometry to track oxygen loss/gain .
Q. What are the challenges in obtaining accurate thermodynamic data for ReO₂, and how can calorimetric methods be optimized?
Challenges include sample oxidation during measurement and low enthalpic signals. Solutions:
- Use microcalorimetry with hermetically sealed samples to minimize air exposure.
- Validate results against high-purity reference materials (e.g., NIST-certified ReO₂) .
- Apply error-propagation analysis to account for instrumental uncertainties .
Q. How can computational methods guide the design of ReO₂-based catalysts for niche applications (e.g., selective oxidation)?
- DFT Simulations : Model surface adsorption energies of reactants (e.g., O₂, hydrocarbons) to predict active sites.
- Machine Learning : Train algorithms on existing catalytic data to identify optimal ReO₂ dopants or support materials.
- Validate predictions with operando spectroscopy (e.g., DRIFTS or XAFS) .
Methodological Notes
- Data Reproducibility : Document synthesis parameters (e.g., heating rates, gas flow) and raw data in appendices, referencing them in the main text .
- Contradiction Analysis : Use statistical tools (e.g., chi-squared tests) to compare conflicting datasets and identify systematic errors .
- Ethical Reporting : Cite primary literature for ReO₂ properties and avoid unverified commercial data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
